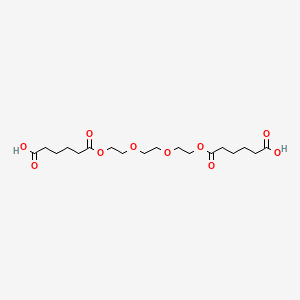![molecular formula C32H40P2 B12883464 Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- CAS No. 850894-39-2](/img/structure/B12883464.png)
Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Its coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two cyclohexyl and one benzyl group.
Diphenylphosphinoethane: A bidentate ligand with different spatial arrangement and electronic properties.
Uniqueness
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .
Eigenschaften
CAS-Nummer |
850894-39-2 |
|---|---|
Molekularformel |
C32H40P2 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
InChI-Schlüssel |
NANANDSCJFKRTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
